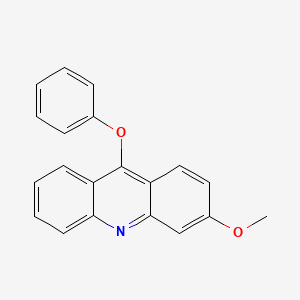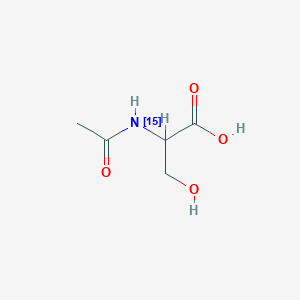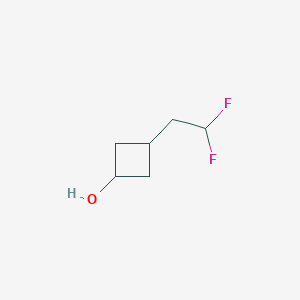
3-(2,2-Difluoroethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H10F2O and a molecular weight of 136.1 g/mol. It is a mixture of diastereomers and has recently gained interest in various fields of research and industry. This compound features a cyclobutane ring substituted with a 2,2-difluoroethyl group and a hydroxyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The primary method for synthesizing cyclobutane-containing compounds, including 3-(2,2-Difluoroethyl)cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction This reaction involves the formation of a cyclobutane ring by the addition of two alkenes or an alkene and an alkyne The reaction conditions typically require a catalyst, such as a metal complex, and may be conducted under high pressure and temperature to achieve the desired product
Analyse Chemischer Reaktionen
3-(2,2-Difluoroethyl)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(2,2-Difluoroethyl)cyclobutan-1-ol exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with enzymes and receptors due to its unique structure. The difluoroethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-(2,2-Difluoroethyl)cyclobutan-1-ol can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanol: Lacks the difluoroethyl group, making it less reactive and stable.
2,2-Difluoroethylcyclobutane: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in certain reactions.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
The presence of both the difluoroethyl and hydroxyl groups in this compound makes it unique and versatile compared to these similar compounds.
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
3-(2,2-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |
InChI-Schlüssel |
GGBBBDCCAQZLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1O)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
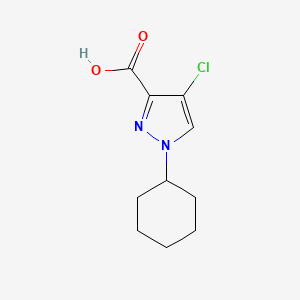
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
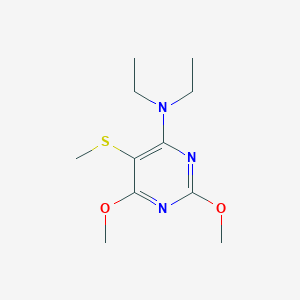

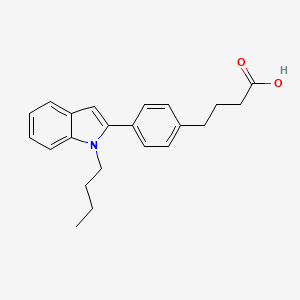
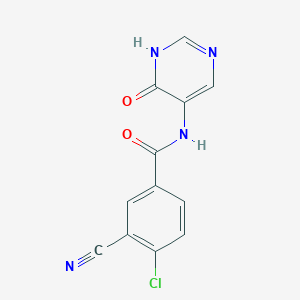



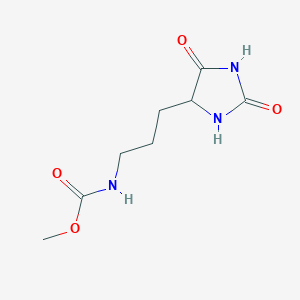
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
